Cas no 74478-95-8 (Ethyl 5-Nitro-1H-imidazole-4-carboxylate)

Ethyl 5-Nitro-1H-imidazole-4-carboxylate structure
74478-95-8 structure
Product Name:Ethyl 5-Nitro-1H-imidazole-4-carboxylate
CAS No:74478-95-8
MF:C6H7N3O4
MW:185.137480974197
CID:862343
PubChem ID:135408008
Update Time:2025-09-23

Ethyl 5-Nitro-1H-imidazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-nitro-1h-imidazole-5-carboxylate
    • 1h-imidazole-5-carboxylic acid,4-nitro-,ethyl ester
    • 5-Nitro-1(3)H-imidazol-4-carbonsaeure-aethylester
    • 5-nitro-1(3)H-imidazole-4-carboxylic acid ethyl ester
    • 5-nitro-1H-imidazole-4-carboxylic acid,ethyl ester
    • ethyl 4-nitroimidazole-5-carboxylate
    • ETHYL 5-NITRO-1H-IMIDAZOLE-4-CARBOXYLATE
    • Ethyl-4-nitro-imidazol-5-carboxylat
    • AKOS005220538
    • AS-38856
    • NSC-98658
    • 4-nitro-5-ethoxycarbonylimidazole
    • MFCD02178807
    • 74478-95-8
    • ETHYL5-NITRO-1H-IMIDAZOLE-4-CARBOXYLATE
    • DTXSID20294909
    • AKOS001728299
    • NSC 98658
    • NSC98658
    • Ethyl 5-Nitro-1H-imidazole-4-carboxylate
    • MDL: MFCD02178807
    • Inchi: 1S/C6H7N3O4/c1-2-13-6(10)4-5(9(11)12)8-3-7-4/h3H,2H2,1H3,(H,7,8)
    • InChI Key: JFHZQABGMJXACV-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C([N+](=O)[O-])NC=N1)=O

Computed Properties

  • Exact Mass: 185.04400
  • Monoisotopic Mass: 185.04365571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 405.4±25.0 °C at 760 mmHg
  • Flash Point: 199.0±23.2 °C
  • PSA: 100.80000
  • LogP: 1.01780
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Ethyl 5-Nitro-1H-imidazole-4-carboxylate Security Information

Ethyl 5-Nitro-1H-imidazole-4-carboxylate Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Ethyl 5-Nitro-1H-imidazole-4-carboxylate

Ethyl 4-Nitro-1H-Imidazole-5-Carboxylate: A Comprehensive Overview

Ethyl 4-nitro-1H-imidazole-5-carboxylate, with the CAS number 74478-95-8, is a compound of significant interest in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes an imidazole ring substituted with a nitro group at the 4-position and a carboxylic acid derivative at the 5-position. The ethyl ester functionality further enhances its versatility in chemical reactions and applications.

The imidazole ring is a heterocyclic aromatic compound that plays a crucial role in many biological and chemical processes. In ethyl 4-nitro-1H-imidazole-5-carboxylate, the nitro group (-NO₂) introduces strong electron-withdrawing effects, which significantly influence the electronic properties of the molecule. This makes it highly reactive in various chemical transformations, such as nucleophilic substitutions and electrophilic additions. The carboxylic acid derivative, specifically the ethyl ester group, adds to the compound's solubility in organic solvents, making it easier to handle in laboratory settings.

Recent studies have highlighted the potential of ethyl 4-nitro-1H-imidazole-5-carboxylate in drug discovery and development. Its ability to act as a bioisostere for other nitrogen-containing heterocycles has made it a valuable tool in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer progression.

In addition to its pharmacological applications, ethyl 4-nitro-1H-imidazole-5-carboxylate has found utility in materials science. Its ability to coordinate with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are highly sought after for their potential applications in gas storage, catalysis, and sensing technologies. A recent article in Nature Materials reported that MOFs incorporating this compound exhibit exceptional stability and selectivity for capturing carbon dioxide from industrial emissions.

The synthesis of ethyl 4-nitro-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the nitration of imidazole derivatives followed by esterification to introduce the ethyl group. Researchers have optimized these reaction conditions to achieve high yields and purity levels. For example, a study published in Organic Process Research & Development described a scalable synthesis route using microwave-assisted techniques, which significantly reduced reaction times while maintaining product quality.

Ethical considerations and environmental impact are critical aspects when working with chemicals like ethyl 4-nitro-1H-imidazole-5-carboxylate. While it is not classified as a hazardous or regulated substance under current regulations, proper handling and disposal procedures should be followed to minimize any potential risks. Laboratories are encouraged to adopt green chemistry principles when synthesizing or using this compound to ensure sustainability and reduce environmental footprint.

In conclusion, ethyl 4-nitro-1H-imidazole-5-carboxylate is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers in drug discovery, materials science, and organic synthesis. As ongoing studies continue to uncover new potentials for this compound, it is expected to play an increasingly important role in advancing scientific knowledge and technological innovations.

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